1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane
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Overview
Description
1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a peroxy group, which imparts significant oxidative properties to the molecule. This compound finds applications in various fields, including organic synthesis, industrial processes, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane typically involves the reaction of dodecanal with a peroxycarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxy compound. The general reaction scheme can be represented as follows:
Dodecanal+Peroxycarboxylic Acid→1-Oxo-1-([(propan-2-yl)oxy]carbonylperoxy)dodecane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Commonly used oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane undergoes various chemical reactions, primarily driven by its peroxy group. These reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of alkenes to epoxides or alcohols.
Reduction: Under specific conditions, the peroxy group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid, hydrogen peroxide, and other peroxycarboxylic acids are commonly used.
Reduction: Reducing agents such as sodium
Properties
CAS No. |
61613-34-1 |
---|---|
Molecular Formula |
C16H30O5 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
propan-2-yloxycarbonyl dodecaneperoxoate |
InChI |
InChI=1S/C16H30O5/c1-4-5-6-7-8-9-10-11-12-13-15(17)20-21-16(18)19-14(2)3/h14H,4-13H2,1-3H3 |
InChI Key |
RBCGTTRFLDYBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OOC(=O)OC(C)C |
Origin of Product |
United States |
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